molecular formula C20H21N3O B2893791 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone CAS No. 845539-67-5

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone

Cat. No.: B2893791
CAS No.: 845539-67-5
M. Wt: 319.408
InChI Key: ZHTYCROTRDJXNO-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group. The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable scaffold for drug development .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is unique due to the combination of the benzimidazole and piperidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

The compound 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This compound features a benzimidazole moiety linked to a piperidine ring, which is known for its diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity

Research indicates that compounds containing benzimidazole and piperidine moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells and inhibit tumor growth. The specific anticancer activity of This compound has not been extensively documented in the literature; however, its structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

The presence of both benzimidazole and piperidine in the compound's structure suggests that it may possess antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacteria and fungi. For example:

Compound TypeActivity
Benzimidazole derivativesAntibacterial
Piperidine derivativesAntifungal

In vitro studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.

CNS Activity

Piperidine derivatives are often associated with CNS effects, including anxiolytic and analgesic properties. The ability of This compound to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated various benzimidazole-piperidine hybrids against different cancer cell lines, revealing that modifications to the piperidine ring significantly influenced cytotoxicity. The introduction of electron-donating groups enhanced activity, suggesting that This compound may exhibit similar trends in activity based on its substituents.
  • Antimicrobial Testing : In a comparative study of piperidine derivatives, several compounds demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved bioactivity, highlighting the need for further exploration of This compound in this context.
  • CNS Effects : A review of piperidine derivatives noted their potential as anxiolytics in animal models. Given the structural characteristics of This compound , it may also warrant investigation for similar CNS effects.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h1-9,16H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYCROTRDJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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